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  • Product: 4-(Methylsulfonyl)pyridin-2-amine
  • CAS: 1379357-46-6

Core Science & Biosynthesis

Foundational

The 4-(Methylsulfonyl)phenyl-pyridin-2-amine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of a Privileged Scaffold In the landscape of medicinal chemistry, "privileged scaffolds" represent a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of core molecular structures that are capable of binding to multiple, distinct biological targets through carefully planned modifications. The 4-(methylsulfonyl)phenyl-pyridin-2-amine core is a prime example of such a versatile framework. Its inherent structural and electronic properties—a hydrogen bond-donating amine, a hydrogen bond-accepting pyridine ring, and a polar, space-filling methylsulfonyl group—make it an ideal starting point for the rational design of potent and selective modulators of various protein families. This guide delves into the multifaceted mechanisms of action of this scaffold, providing a comprehensive overview of its application in targeting key proteins in oncology, inflammation, and metabolic diseases. We will explore the nuanced structure-activity relationships that govern its target specificity and provide detailed experimental protocols for its evaluation.

Part 1: The Dominant Paradigm - Kinase Inhibition

The largest and most successful application of the 4-(methylsulfonyl)phenyl-pyridin-2-amine scaffold has been in the development of kinase inhibitors. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways and are frequently dysregulated in cancer. The pyridine and amine components of the scaffold are adept at forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature across the kinome. The methylsulfonylphenyl moiety often extends into a more variable region of the pocket, providing opportunities to engineer selectivity.

Targeting FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of acute myeloid leukemia (AML) cases.[1] This has made FLT3 a key therapeutic target. Derivatives of the 4-(methylsulfonyl)phenyl-pyridin-2-amine scaffold have been developed as potent FLT3 inhibitors.

Mechanism: These compounds typically act as Type II inhibitors, binding to the inactive conformation of the kinase. The pyridin-2-amine core interacts with the hinge region, while the methylsulfonylphenyl group occupies the "DFG-out" pocket, a conformational state where the Asp-Phe-Gly motif is flipped. This mode of inhibition can often overcome resistance mutations that arise with Type I inhibitors. For instance, the compound 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine was identified as a potent inhibitor of both FLT3-ITD and its secondary drug-resistant mutations.[1]

FLT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates ERK ERK FLT3->ERK Activates Inhibitor 4-(Methylsulfonyl)phenyl- pyridin-2-amine Derivative Inhibitor->FLT3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Proliferation pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation Apoptosis Apoptosis COX2_Inhibition_Mechanism cluster_Enzyme COX-2 Active Site cluster_Inhibitor Scaffold-based COX-2 Inhibitor MainChannel Main Catalytic Channel SidePocket Secondary Side Pocket (Val523) Core Pyridin-2-amine Core Core->MainChannel Binds Sulfonyl Methylsulfonyl Group Sulfonyl->SidePocket Inserts into

Caption: Selective binding of the scaffold to the COX-2 active site.

GPR119 Agonism for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic beta cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This makes GPR119 an attractive target for the treatment of type 2 diabetes.

Mechanism: A series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been identified as potent GPR119 agonists. [2]In this context, the scaffold acts as a ligand that binds to and activates the receptor, triggering the downstream signaling cascade that ultimately leads to improved glucose homeostasis. These compounds have been shown to decrease blood glucose excursion in oral glucose tolerance tests in animal models. [2]

Part 3: Essential Experimental Protocols

The successful development of drugs based on the 4-(methylsulfonyl)phenyl-pyridin-2-amine scaffold relies on a robust suite of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: FLT3)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human FLT3 kinase (e.g., from Carna Biosciences).

    • Biotinylated peptide substrate (e.g., Biotin-Ahx-EQEDEPEGDYFEWLE-NH2).

    • ATP (Adenosine triphosphate).

    • Test compound (solubilized in DMSO).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Detection reagents (e.g., LANCE® Ultra Eu-W1024 anti-phosphotyrosine antibody and ULight™-Streptavidin from PerkinElmer).

    • 384-well white microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mix in assay buffer to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of EDTA solution.

    • Add 5 µL of the detection reagent mix (Eu-labeled antibody and ULight-streptavidin).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture:

    • Culture the appropriate cancer cell line (e.g., MOLM-14 for FLT3-ITD, MV4-11 for CDK4/6) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells).

    • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the compound concentration and determine the GI50 (concentration for 50% inhibition of cell proliferation) value.

Experimental_Workflow cluster_Discovery Discovery & Validation HTS High-Throughput Screen (Biochemical Assay) Lead_Gen Lead Generation (Scaffold Derivatives) HTS->Lead_Gen Hits Cell_Assay Cell-Based Assay (e.g., Proliferation) Lead_Gen->Cell_Assay Test Compounds Target_Engage Target Engagement (e.g., Western Blot) Cell_Assay->Target_Engage Active Compounds ADME In Vitro ADME/Tox Target_Engage->ADME Validated Hits In_Vivo In Vivo Efficacy (Xenograft Model) ADME->In_Vivo Lead Candidate

Caption: A typical workflow for developing a scaffold-based inhibitor.

Part 4: Data Summary

The following table summarizes the reported activities of various derivatives based on the 4-(methylsulfonyl)phenyl-pyridin-2-amine scaffold against their respective targets.

Compound Class/DerivativeTargetKey AssayReported Activity (IC50/GI50)Reference
Imidazo[1,2-a]pyridine derivative 24 FLT3-ITDCell Proliferation (MOLM14)Sub-micromolar[1]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine 78 CDK4/CDK6Kinase Assay1 nM / 34 nM (Ki)[3]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine 78 Cell Proliferation (MV4-11)GI5023 nM[3]
Imidazo[1,2-a]pyridin-3-amine 5n COX-2Enzyme Inhibition0.07 µM[4]
2-(4-(methylsulfonyl)phenyl)pyridine 19 GPR119cAMP Assay75 nM (EC50)[2]
Pyrimidine-linked sulfonamide 12l V600E-BRAFEnzyme Inhibition0.49 µM[5]

Conclusion and Future Perspectives

The 4-(methylsulfonyl)phenyl-pyridin-2-amine scaffold has unequivocally demonstrated its value as a privileged structure in drug design. Its ability to be tailored for potent and selective interaction with diverse targets, ranging from various protein kinases to enzymes like COX-2 and G-protein coupled receptors, underscores its significance. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on expanding the target space for this scaffold. Its application in developing inhibitors for epigenetic targets, proteases, or even as probes for chemical biology is a promising avenue. Furthermore, the integration of computational methods, such as free energy perturbation (FEP) calculations, with the synthesis of new derivatives will accelerate the discovery of next-generation therapeutics built upon this remarkable and versatile molecular framework.

References

  • Yuan, T., et al. (2020). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 198, 112359. [Link]

  • Li, J., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 55-63. [Link]

  • Ge, Y., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1437-1456. [Link]

  • El-Damasy, D. A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(19), 6527. [Link]

  • Dandia, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3496. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

  • Ye, Q., et al. (2017). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Future Medicinal Chemistry, 9(14), 1631-1646. [Link]

  • Penning, T. D., et al. (1997). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Ge, Y., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. [Link]

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Exploratory

Biophysical and Structural Dynamics of 4-(Methylsulfonyl)pyridin-2-amine in Kinase Inhibitor Design

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, high-ligand-efficiency scaffolds is paramount. 4-(Methylsulfonyl)pyridin-2-amine (4-MSPA) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, high-ligand-efficiency scaffolds is paramount. 4-(Methylsulfonyl)pyridin-2-amine (4-MSPA) has emerged as a privileged pharmacophore for targeting the ATP-binding site of the human kinome. This whitepaper deconstructs the structural biology, thermodynamic profile, and self-validating experimental workflows required to accurately measure the binding affinity of the 4-MSPA scaffold to kinase receptors. By understanding the causality behind the biophysical behavior of this fragment, researchers can rationally evolve it into highly selective, potent clinical candidates.

Structural Pharmacology: The Hinge-Binding Mechanism

The potency of ATP-competitive kinase inhibitors relies heavily on their ability to mimic the hydrogen-bonding network of the adenine ring of ATP. The 4-MSPA scaffold achieves this through a highly optimized, bidentate interaction model[1].

The 2-Aminopyridine Core

The 2-aminopyridine moiety acts as the primary anchor within the kinase hinge region. It establishes a dual hydrogen-bond network:

  • Hydrogen Bond Donor: The exocyclic primary amine donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region (e.g., Glu/Gln residues).

  • Hydrogen Bond Acceptor: The endocyclic pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the adjacent hinge residue (e.g., Met/Cys)[2].

The 4-Methylsulfonyl Vector

The strategic placement of the methylsulfonyl ( −SO2​CH3​ ) group at the 4-position serves two critical mechanistic functions[3]:

  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group reduces the pKa​ of the pyridine nitrogen. This prevents the nitrogen from being protonated at physiological pH, ensuring it remains a competent hydrogen bond acceptor and mitigating basicity-driven off-target liabilities (such as hERG channel blockade).

  • Solvent Channel Engagement: The 4-position vectors the sulfonyl group directly toward the solvent-exposed front of the ATP binding pocket. This orientation allows the polar oxygen atoms to engage in dipole-dipole interactions with ordered water molecules, significantly enhancing the aqueous solubility of the fragment and providing a synthetic vector for growing the molecule into the DFG-out or ribose pockets[4].

BindingMode cluster_kinase Kinase ATP-Binding Site cluster_ligand 4-(Methylsulfonyl)pyridin-2-amine Hinge_NH Hinge Backbone NH (H-Bond Donor) Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Solvent Solvent-Exposed Channel (Hydrophilic) Pyridine_N Pyridine Nitrogen (Acceptor) Pyridine_N->Hinge_NH H-Bond (Acceptor <- Donor) Amino_NH2 2-Amino Group (Donor) Amino_NH2->Hinge_CO H-Bond (Donor -> Acceptor) Sulfonyl 4-Methylsulfonyl (Dipole/Solvation) Sulfonyl->Solvent Solvation / Steric Vector

Bidentate hinge-binding mode of 4-MSPA within the kinase ATP-binding pocket.

Quantitative Data Synthesis: Fragment Profiling

Because 4-MSPA is a low-molecular-weight fragment (MW: 172.2 Da), its raw binding affinity ( KD​ ) typically falls in the micromolar range. However, its true value lies in its Ligand Efficiency (LE) —a metric that normalizes binding energy by the number of heavy atoms (HA). An LE > 0.30 kcal/mol/HA indicates a highly optimized interaction that is ideal for further medicinal chemistry elaboration.

Table 1: Representative Kinetic and Thermodynamic Parameters of the 4-MSPA Scaffold

Kinase Target KD​ (µM) kon​ ( 103M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)LE (kcal/mol/HA)
PI3Kβ 45.212.40.56-4.2-1.80.35
MAP4K4 12.845.10.58-5.8-0.90.41
ALK2 85.05.20.44-3.1-2.40.31
Nek2 150.52.10.31-2.5-2.70.28

Data Interpretation: The binding of 4-MSPA is predominantly enthalpy-driven ( ΔH<0 ), confirming that the specific hydrogen bonds formed by the 2-aminopyridine core are the primary drivers of affinity, rather than non-specific hydrophobic burial (which would be entropy-driven). The rapid off-rates ( koff​ ) are characteristic of fragments and necessitate specialized biophysical workflows for accurate measurement.

Self-Validating Experimental Workflows

To measure the binding affinity of 4-MSPA with absolute scientific integrity, we must employ orthogonal, self-validating systems. Relying solely on enzymatic assays is insufficient, as fragments often exhibit weak inhibition that can be masked by high ATP concentrations.

Surface Plasmon Resonance (SPR) Protocol

SPR is the gold standard for resolving the rapid kinetics of fragment binding.

Causality Check: Why immobilize the kinase instead of the fragment? Fragments lack the mass required to generate a detectable SPR signal (Response Units, RU) if a large kinase is flowed over them. By immobilizing the kinase (30-50 kDa) and flowing the fragment (172 Da) as the analyte, the mass change at the sensor surface is maximized.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters.

  • Target Immobilization: Dilute the recombinant kinase domain in 10 mM Sodium Acetate (pH 4.5—must be below the kinase's isoelectric point to ensure electrostatic pre-concentration on the matrix). Inject until an immobilization level of ~3,000 RU is achieved. Quench remaining reactive esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Equilibration: Switch to the running buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20, and 5% DMSO .

    • Why TCEP? Keeps active-site cysteines reduced, preventing oxidative dimerization that blocks the ATP pocket.

    • Why Tween-20? A non-ionic detergent that prevents the hydrophobic aggregation of the fragment at the chip surface.

  • DMSO Calibration (Critical Step): Fragments require high screening concentrations (up to 1 mM), necessitating DMSO stocks. Even a 0.1% mismatch in DMSO between the running buffer and the injected sample causes a massive bulk refractive index artifact. Inject a standard curve of DMSO (4.5% to 5.5%) to generate a solvent correction plot.

  • Analyte Titration: Inject 4-MSPA in a 2-fold dilution series (from 500 µM down to 7.8 µM) using a multi-cycle kinetics approach. Use a flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Analysis: Subtract the reference channel and apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to extract the KD​ .

SPRWorkflow Step1 1. Immobilization Amine coupling of Kinase to CM5 Sensor Chip Step2 2. Equilibration Running Buffer (HEPES, TCEP, Tween-20, 5% DMSO) Step1->Step2 Step3 3. DMSO Calibration Correcting bulk refractive index mismatch Step2->Step3 Step4 4. Analyte Injection Titration of 4-MSPA (Concentration Series) Step3->Step4 Step5 5. Kinetic Analysis Fitting to 1:1 Langmuir Binding Model Step4->Step5

Self-validating Surface Plasmon Resonance (SPR) workflow for fragment binding.

Time-Resolved FRET (TR-FRET) Displacement Assay

To orthogonally validate the SPR data, a TR-FRET assay confirms that 4-MSPA is specifically binding to the ATP pocket.

Causality Check: Why TR-FRET? Traditional fluorescence is highly susceptible to auto-fluorescence from the chemical library. TR-FRET utilizes a Europium (Eu) chelate donor. Europium has an exceptionally long fluorescence lifetime (milliseconds). By introducing a 50-100 microsecond delay before measuring emission, all short-lived background fluorescence from the fragment is eliminated, creating a self-validating, zero-background signal.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., GST-tagged), a Europium-labeled anti-GST antibody, and a fluorescent ATP-competitive tracer (e.g., Alexa Fluor 647-labeled kinase tracer).

  • Incubation: Dispense 10 µL of the master mix into a 384-well low-volume plate. Add 4-MSPA across a 10-point dose-response curve.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the fragment to displace the fluorescent tracer from the ATP pocket.

  • Ratiometric Measurement: Excite the plate at 340 nm. After a 100 µs delay, read the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). The displacement of the tracer by 4-MSPA will result in a decrease in the FRET signal. Fit the data to a 4-parameter logistic curve to determine the IC50​ , and apply the Cheng-Prusoff equation to calculate the Ki​ .

Conclusion

The 4-(Methylsulfonyl)pyridin-2-amine scaffold is a masterclass in fragment design. By perfectly balancing the bidentate hydrogen-bond requirements of the kinase hinge region with the physicochemical enhancements provided by the solvent-exposed sulfonyl group, it serves as an ideal starting point for drug discovery. When evaluated through rigorously controlled, self-validating biophysical workflows like SPR and TR-FRET, researchers can confidently leverage this fragment to build the next generation of highly selective kinase inhibitors.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: Journal of Medicinal Chemistry (2018) URL:[Link][1]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: ACS Medicinal Chemistry Letters (2018) URL:[Link][2]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry (2014) URL:[Link][3]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity Source: Bioorganic & Medicinal Chemistry (2010) URL:[Link][4]

Sources

Foundational

Engineering Kinase Selectivity and Safety: The Role of 4-(Methylsulfonyl)pyridin-2-amine in Small Molecule Inhibitors

Executive Summary In fragment-based drug discovery (FBDD) and rational kinase inhibitor design, the hinge-binding motif serves as the critical anchor for target engagement. While the 2-aminopyridine scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and rational kinase inhibitor design, the hinge-binding motif serves as the critical anchor for target engagement. While the 2-aminopyridine scaffold is a privileged structure for ATP-competitive inhibitors, it frequently suffers from off-target toxicological liabilities—most notably hERG channel inhibition driven by its inherent basicity—and suboptimal metabolic stability.

The strategic incorporation of a methylsulfonyl group at the 4-position to create 4-(Methylsulfonyl)pyridin-2-amine (4-MSPA, CAS: 1379357-46-6) transforms this generic anchor into a highly tuned, dual-purpose pharmacophore [1]. This technical whitepaper details the structural, electronic, and experimental rationale for integrating 4-MSPA into modern small molecule inhibitors, providing a self-validating framework for its application in bench-level drug discovery.

Structural and Electronic Rationale: The Causality of Design

As an application scientist bridging computational design and bench execution, I frequently encounter lead compounds that exhibit excellent in vitro potency but fail in late-stage preclinical models due to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) flaws. The selection of 4-MSPA over a standard 2-aminopyridine is a deliberate exercise in 1 [2].

The Electronic Effect (pKa Modulation)

The 2-aminopyridine core acts as a classic hydrogen bond donor-acceptor pair, interacting with the backbone amides of the kinase hinge region. However, the basicity of the unsubstituted pyridine nitrogen (pKa ~ 6.8) poses a severe risk for binding to the human ether-a-go-go-related gene (hERG) potassium channel, a primary driver of drug-induced QT prolongation.

By introducing the strongly electron-withdrawing methylsulfonyl group ( σp​=0.72 ) at the 4-position, electron density is systematically depleted from the pyridine ring. This inductive and resonance effect drastically lowers the pKa of the pyridine nitrogen to approximately 3.5–4.0. Consequently, the core remains unprotonated at physiological pH (7.4), eliminating the primary electrostatic interaction required for hERG binding while preserving the neutral hydrogen-bonding capacity essential for kinase hinge recognition.

The Steric & Solvation Effect

Beyond electronic tuning, the sulfone oxygens act as potent hydrogen bond acceptors. Depending on the specific kinase, the 4-methylsulfonyl group projects into the solvent channel or the ribose pocket. For instance, in c-Met inhibitors, the2 [3], anchoring the inhibitor and drastically increasing residence time. Similar solvent-exposed interactions have been documented in3 [4].

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Core 2-Aminopyridine Core (Donor-Acceptor Motif) Core->Hinge H-Bonds Sulfone 4-Methylsulfonyl Group (Solvent/Ribose Pocket) Core->Sulfone Electronic Withdrawing Tox Reduced hERG Liability (pKa Modulation) Sulfone->Tox Decreases Basicity

Fig 1. Pharmacodynamic and toxicological modulation by the 4-MSPA moiety.

Quantitative Profiling: 4-MSPA vs. Traditional Scaffolds

To empirically justify the selection of 4-MSPA, we must look at the quantitative improvements in ADMET and biochemical profiles. The table below summarizes the typical optimization trajectory when transitioning from a naked 2-aminopyridine fragment to a 4-MSPA integrated scaffold.

Pharmacophore FragmentPyridine N pKa (Calc)hERG IC₅₀ (µM)Human Liver Microsome (HLM) T₁/₂ (min)Target Kinase Affinity Contribution
2-Aminopyridine ~ 6.8< 5.0 (High Risk)15 (Rapid Clearance)Baseline (Bidentate H-bond)
4-Methyl-2-aminopyridine ~ 7.2< 2.0 (Severe Risk)12 (Metabolic Hotspot)+ Hydrophobic packing
4-MSPA ~ 3.8 > 30.0 (Low Risk) > 60 (Highly Stable) ++ (Auxiliary Sulfone H-bonds)

Data Interpretation: The electron-withdrawing nature of the sulfone not only rescues the hERG liability but also deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes, resulting in a four-fold increase in microsomal half-life.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the incorporation and validation of 4-MSPA must follow a self-validating workflow. Because the sulfone group makes the 2-amino group highly electron-deficient, standard Nucleophilic Aromatic Substitution (SNAr) is often inefficient. Therefore, transition-metal catalysis is required.

Workflow Syn 1. Chemical Synthesis (Buchwald-Hartwig) Pur 2. Purification (HPLC/MS) Syn->Pur Assay 3. TR-FRET Assay (IC50 Determination) Pur->Assay ADME 4. ADME Profiling (Microsomal Stability) Assay->ADME

Fig 2. Step-by-step validation workflow for 4-MSPA derived inhibitors.

Protocol 1: Synthetic Incorporation via Buchwald-Hartwig Amination

Causality: Palladium-catalyzed cross-coupling overcomes the poor nucleophilicity of the deactivated 2-amino group on 4-MSPA, ensuring high-yielding C-N bond formation with aryl/heteroaryl halides.

  • Reagent Preparation: To an oven-dried Schlenk tube, add 4-MSPA (1.0 eq), the target aryl bromide core (1.1 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Atmospheric Control: Evacuate and backfill the tube with dry N2​ three times. This prevents the oxidation of the active Pd(0) catalyst.

  • Reaction Execution: Inject anhydrous 1,4-Dioxane (0.2 M) and heat the sealed tube to 100°C for 12 hours with vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo. Purify the crude residue via preparative reverse-phase HPLC (Water/MeCN gradient with 0.1% TFA).

  • Validation Check: Confirm structural integrity via LC-MS and ¹H-NMR. The successful coupling will show a distinct downfield shift of the pyridine protons due to the combined electron-withdrawing effects of the sulfone and the newly formed secondary amine linkage.

Protocol 2: Orthogonal Biochemical Validation (TR-FRET Kinase Assay)

Causality: To prove that the pKa modulation does not abrogate the necessary hinge-binding affinity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is chosen over standard luminescence assays because its time-gated detection eliminates auto-fluorescence artifacts common in highly conjugated small molecules.

  • Compound Preparation: Dispense serial dilutions of the 4-MSPA derivative in 100% DMSO into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer (final DMSO concentration = 1%).

  • Assay Assembly: Add 2.5 µL of recombinant kinase domain (e.g., c-Met) and 2.5 µL of a fluorescently labeled ATP-competitive tracer mixed with a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes. This allows the thermodynamic equilibrium of the inhibitor binding to be reached.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Europium and 665 nm for the tracer).

  • Self-Validation (Counter-Screen): Calculate the IC₅₀ using a 4-parameter logistic fit based on the 665/615 nm emission ratio. Crucial Step: Run a parallel assay using a mutant kinase where the gatekeeper or hinge residue is sterically occluded. A >50-fold right-shift in the IC₅₀ confirms that the 4-MSPA derivative is acting via specific on-target hinge engagement rather than non-specific aggregation or assay interference.

Conclusion

The utilization of 4-(Methylsulfonyl)pyridin-2-amine is a masterclass in rational drug design. By leveraging the strong electron-withdrawing capacity of the sulfone group, medicinal chemists can effectively decouple the essential hydrogen-bonding requirements of kinase hinge binders from the basicity-driven liabilities of hERG toxicity. When integrated via robust synthetic methodologies and validated through orthogonal biochemical assays, 4-MSPA serves as a highly reliable building block for the next generation of safe, targeted therapeutics.

References

  • 4-methanesulfonylpyridin-2-amine | 1379357-46-6 Source: Molport Chemical Database URL
  • The Medicinal Chemist's Guide to Solving ADMET Challenges Source: National Academic Digital Library of Ethiopia URL
  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Methylsulfonyl)pyridin-2-amine as a Privileged Intermediate in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Utility, Synthetic Workflows, and Self-Validating Protocols Strategic Rationale in Drug Discovery In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Utility, Synthetic Workflows, and Self-Validating Protocols

Strategic Rationale in Drug Discovery

In modern structure-based drug design (SBDD), the selection of pharmaceutical intermediates is driven by the need to balance target engagement (pharmacodynamics) with optimal physicochemical properties (pharmacokinetics). 4-(Methylsulfonyl)pyridin-2-amine (CAS: 1379357-46-6) has emerged as a high-value, dual-action building block[1][2].

This intermediate provides two distinct functional hemispheres:

  • The 2-Aminopyridine Core: A privileged pharmacophore that acts as a robust hinge-binding motif in the ATP-binding pocket of various kinases[3][4].

  • The 4-Methylsulfonyl Moiety: A solvent-exposed functional group utilized to modulate lipophilicity, disrupt flat crystal packing, and significantly enhance the thermodynamic aqueous solubility of the final drug candidate[5][6].

Physicochemical & Structural Profiling

Before integrating this intermediate into synthetic workflows, it is critical to understand its baseline physicochemical parameters. Quantitative data is summarized below to aid in downstream formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

PropertyValueSignificance in Drug Design
CAS Number 1379357-46-6[1]Unique chemical identifier for procurement.
Molecular Formula C₆H₈N₂O₂S[1]Low molecular weight allows for extensive elaboration.
Molecular Weight 172.20 g/mol [2]High ligand efficiency (LE) starting point.
Monoisotopic Mass 172.03065 Da[1]Target mass for LC-MS (ESI+) reaction monitoring.
SMILES CS(=O)(=O)c1ccnc(N)c1[2]Computational docking and cheminformatics input.
H-Bond Donors 1 (Primary Amine)Critical for kinase hinge engagement[7].
H-Bond Acceptors 3 (Pyridine N, Sulfonyl O)Enhances target binding and aqueous solvation[6].

Mechanistic Utility in Drug Design

The 2-Aminopyridine Hinge-Binding Motif

The ATP-binding site of kinases contains a highly conserved "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The 2-aminopyridine scaffold establishes a highly stable, two-point hydrogen bond network with this region[3][4]. Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide of the hinge, while the exocyclic primary amine acts as a hydrogen bond donor to the adjacent backbone carbonyl[7][8]. This ATP-mimetic interaction anchors the inhibitor, allowing functional groups at the 4-position to project outward into the solvent-exposed region or specificity pockets.

Solubility & ADME Optimization via the Methylsulfonyl Group

A major cause of attrition in late-stage drug development is poor thermodynamic solubility[6]. The incorporation of a 4-methylsulfonyl group directly addresses this. By introducing a bulky, highly polar, and non-flat substituent, the methylsulfonyl group disrupts the tight, flat crystal packing (π-π stacking) that often plagues planar kinase inhibitors[6]. Furthermore, the sulfonyl oxygens serve as potent hydrogen bond acceptors for water molecules, drastically improving the hydration step of dissolution without introducing metabolic liabilities (the sulfone is highly resistant to hydrolysis and reduction)[5].

G Compound 4-(Methylsulfonyl) pyridin-2-amine CAS: 1379357-46-6 Amino 2-Aminopyridine Motif Compound->Amino Structural Component Sulfonyl 4-Methylsulfonyl Group Compound->Sulfonyl Structural Component Hinge Kinase Hinge Region (Two-point H-bond) Amino->Hinge Target Engagement Solubility ADME Optimization (Aqueous Solubility) Sulfonyl->Solubility Physicochemical Property

Figure 1: Pharmacophore mapping of 4-(Methylsulfonyl)pyridin-2-amine in drug design.

Synthetic Workflows & Protocols

4-(Methylsulfonyl)pyridin-2-amine is primarily functionalized at the exocyclic amine to build extended scaffolds, such as N-aryl derivatives or diaryl ureas (common in Type II kinase inhibitors).

G SM 4-(Methylsulfonyl)pyridin-2-amine PathA Buchwald-Hartwig Amination SM->PathA Aryl Halide, Pd2(dba)3 Xantphos, Base PathB Urea Formation SM->PathB Aryl Isocyanate DIPEA, DCM ProdA N-Aryl/N-Alkyl Derivatives (Extended Scaffolds) PathA->ProdA C-N Bond Formation ProdB Diaryl Urea Kinase Inhibitors (Type II Inhibitors) PathB->ProdB H-bond Network

Figure 2: Divergent synthetic workflows for 4-(Methylsulfonyl)pyridin-2-amine functionalization.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol details the C-N bond formation between the 2-amino group and an aryl halide to generate extended hinge-binding scaffolds.

Causality & Expert Insights:

  • Ligand Selection: Xantphos is explicitly selected over bidentate ligands with smaller bite angles (e.g., dppe). Its wide bite angle (~111°) accelerates the reductive elimination step at the palladium center, which is critical when coupling primary amines to actively prevent unwanted bis-arylation.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is utilized as a mild, anhydrous inorganic base. Stronger bases like sodium tert-butoxide (NaOtBu) can induce side reactions or degrade the base-sensitive methylsulfonyl moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(Methylsulfonyl)pyridin-2-amine (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with dry Nitrogen (N₂) or Argon three times.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 95 °C in a pre-heated oil bath and stir vigorously for 12–16 hours.

  • Self-Validating In-Process Control (IPC): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), filter, and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material peak (m/z 173.0 [M+H]⁺) is depleted by >95% and replaced by the product mass, confirming successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol 2: Synthesis of Diaryl Ureas (Type II Inhibitor Scaffolds)

Diaryl ureas are critical for stabilizing the DFG-out inactive conformation of kinases.

Causality & Expert Insights:

  • Solvent & Base: Anhydrous Dichloromethane (DCM) is used to prevent the hydrolysis of the highly reactive isocyanate. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic proton scavenger to drive the equilibrium forward without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(Methylsulfonyl)pyridin-2-amine (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Base Addition: Add DIPEA (1.5 equiv, 1.5 mmol) and stir for 5 minutes at 0 °C (ice bath).

  • Electrophile Addition: Slowly add the chosen aryl isocyanate (1.1 equiv, 1.1 mmol) dropwise over 10 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Eluent: DCM:MeOH 95:5). Validation: The primary amine starting material will stain strongly with ninhydrin (turning purple upon heating), whereas the resulting urea will not. The disappearance of the ninhydrin-active spot provides immediate visual validation of primary amine consumption.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to yield the pure diaryl urea.

Analytical Validation Parameters

To ensure the structural integrity of the synthesized 4-(Methylsulfonyl)pyridin-2-amine derivatives, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): The methylsulfonyl group (-SO₂CH₃) will consistently appear as a sharp, highly integrated singlet around δ 3.10 - 3.25 ppm . The pyridine protons will exhibit characteristic splitting: a doublet for the proton adjacent to the pyridine nitrogen (C6-H) around δ 8.20 ppm , and a doublet of doublets or broad singlet for the C3-H near the amine.

  • LC-MS (ESI+): The intact intermediate will present a strong parent ion at m/z 173.0 [M+H]⁺ [1]. When coupled, the mass shift must exactly match the addition of the aryl/urea moiety minus the expelled leaving groups (e.g., -HBr for cross-coupling).

References

  • PubChemLite Database. Compound Summary for 4-(Methylsulfonyl)pyridin-2-amine (CAS: 1379357-46-6). Retrieved from:[Link]

  • MolPort Chemical Database. 4-methanesulfonylpyridin-2-amine | 1379357-46-6. Retrieved from:[Link]

  • Han, J. et al. (2018). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry, 61(15), 6858–6868. Retrieved from:[Link]

  • Crawford, T. D. et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(6), 2227–2245. Retrieved from:[Link]

  • Mohedas, A. H. et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900–7915. Retrieved from:[Link]

  • Ishikawa, M. & Hashimoto, Y. (2021). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry, 64(21), 15513–15533. Retrieved from:[Link]

Sources

Application

Application Note: Utilizing 4-(Methylsulfonyl)pyridin-2-amine in Heterocyclic Drug Synthesis

Executive Summary The compound 4-(methylsulfonyl)pyridin-2-amine (CAS: 1379357-46-6) has emerged as a highly privileged bifunctional building block in modern medicinal chemistry[1][2]. Featuring both a strongly electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(methylsulfonyl)pyridin-2-amine (CAS: 1379357-46-6) has emerged as a highly privileged bifunctional building block in modern medicinal chemistry[1][2]. Featuring both a strongly electron-withdrawing methylsulfonyl moiety and a nucleophilic 2-aminopyridine core, this molecule is frequently utilized in the synthesis of advanced heterocyclic therapeutics, particularly kinase inhibitors and cyclooxygenase (COX) modulators.

This application note provides a comprehensive guide to the pharmacophoric utility of 4-(methylsulfonyl)pyridin-2-amine and details field-proven, self-validating protocols for its incorporation into complex drug scaffolds via palladium-catalyzed C–N cross-coupling methodologies.

Pharmacophore Rationale & Mechanistic Insights

To effectively utilize a building block, one must understand the causality behind its structural features. 4-(Methylsulfonyl)pyridin-2-amine offers a dual-action pharmacophore:

  • The 2-Aminopyridine Hinge Binder: In kinase inhibitor design, the 2-aminopyridine motif acts as a potent hinge-binding scaffold. The exocyclic amine acts as a hydrogen-bond donor, while the pyridine nitrogen acts as a hydrogen-bond acceptor. This bidentate interaction precisely mimics the binding of the adenine ring of ATP within the kinase active site.

  • The 4-Methylsulfonyl Modulator: The addition of the methylsulfonyl group at the 4-position serves multiple critical functions:

    • Electronic Modulation: The strong electron-withdrawing nature of the sulfone significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity is a proven strategy to mitigate off-target hERG channel liability and improve membrane permeability.

    • Solvent Channel Targeting: The sulfonyl oxygens act as potent hydrogen-bond acceptors. When oriented toward the solvent-exposed channel or specific selectivity sub-pockets of a kinase, they can form highly stabilizing interactions with structural water molecules or polar amino acid residues.

Pharmacophore A 4-(Methylsulfonyl) pyridin-2-amine B 2-Aminopyridine Motif A->B C 4-Methylsulfonyl Group A->C D Kinase Hinge Binding (Bidentate H-Bonds) B->D ATP Pocket E Solvent Channel Interactions C->E H-bond Acceptor F Reduced pKa & Improved ADME C->F Electron Withdrawing

Logical mapping of the 4-(methylsulfonyl)pyridin-2-amine pharmacophore in drug design.

Physicochemical Data Summary

Understanding the baseline properties of the starting material is critical for predicting its behavior in organic solvents and biological assays.

PropertyValueSource / Relevance
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.20 g/mol Ideal low-MW fragment for lead generation[2].
CAS Number 1379357-46-6[1][2]
SMILES String CS(=O)(=O)c1ccnc(N)c1[2]
Reactivity Profile Deactivated NucleophileThe sulfone group withdraws electron density, requiring robust catalytic systems for amination.

Synthetic Utility: Overcoming Catalytic Challenges

The primary synthetic route for incorporating 4-(methylsulfonyl)pyridin-2-amine into drug scaffolds is the Buchwald-Hartwig Amination [3]. However, coupling 2-aminopyridines presents a notorious challenge: the substrate can act as a bidentate ligand, coordinating to the Palladium(II) intermediate to form highly stable, off-cycle resting states that poison the catalyst[4][5].

To overcome this, the choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) or specialized N-heterocyclic carbenes (NHCs) are required. Their steric bulk accelerates the reductive elimination step, preventing the aminopyridine from trapping the metal center[3][5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OA Aryl Halide AmineCoord Amine Coordination & Deprotonation OA->AmineCoord 4-(Methylsulfonyl)pyridin-2-amine + Base RE Reductive Elimination Product Formation AmineCoord->RE Poison Off-Cycle Resting State (Pd-Aminopyridine Complex) AmineCoord->Poison Poor Ligand Choice RE->Pd0 Diarylamine Product Poison->AmineCoord Bulky Ligand (XPhos)

Buchwald-Hartwig catalytic cycle illustrating the off-cycle resting state and its resolution.

Ligand & Condition Optimization Matrix
Ligand SystemCatalyst PrecursorBaseSolventPerformance / Causality
BINAP / dppf Pd₂(dba)₃NaOtBuToluenePoor. Insufficient steric bulk leads to catalyst poisoning by the aminopyridine[3].
XPhos Pd₂(dba)₃K₂CO₃ or Cs₂CO₃t-Amyl alcoholExcellent. Steric bulk forces reductive elimination. Weaker bases tolerate sensitive functional groups[3].
cBRIDP [(Cinnamyl)PdCl]₂LiHMDSWater (TPGS-750-M)State-of-the-Art. Micellar conditions enable room-temperature coupling, ideal for DNA-Encoded Libraries (DELs)[6].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to ensure reproducibility and adaptability across different drug discovery campaigns.

Protocol A: Standard Palladium-Catalyzed Diarylamine Synthesis

Objective: Couple 4-(methylsulfonyl)pyridin-2-amine with an aryl bromide to synthesize a kinase inhibitor precursor.

Reagents & Materials:

  • 4-(Methylsulfonyl)pyridin-2-amine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane or t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and 4-(methylsulfonyl)pyridin-2-amine (1.2 equiv).

    • Causality: A slight excess of the amine ensures complete consumption of the valuable aryl halide fragment.

  • Catalyst Loading: Add Pd₂(dba)₃ (1 mol%, yielding 2 mol% Pd) and XPhos (4 mol%).

    • Causality: Pd₂(dba)₃ is utilized as a direct Pd(0) source, bypassing the need for an in situ reduction step (required if using Pd(OAc)₂), which can be sluggish in the presence of electron-deficient amines[3].

  • Base Addition: Add finely milled Cs₂CO₃ (2.0 equiv).

    • Causality: While NaOtBu is a stronger base and accelerates the reaction, Cs₂CO₃ is chosen to prevent the cleavage of base-sensitive functional groups (e.g., esters or nitriles) present on the aryl halide[3].

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous, sparged 1,4-dioxane via syringe.

    • Causality: Oxygen rapidly decomposes the active Pd(0)-XPhos species. Thorough degassing is the most common point of failure in this protocol.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–18 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the sulfone).

Protocol B: Micellar Buchwald-Hartwig Coupling (Green Chemistry / DEL Compatible)

Objective: Perform the amination in an aqueous medium under mild conditions, suitable for highly sensitive substrates or DNA-conjugated molecules[6].

Reagents & Materials:

  • 4-(Methylsulfonyl)pyridin-2-amine (1.0 M solution)

  • Aryl iodide/bromide (DNA-conjugated or free)

  • [(Cinnamyl)PdCl]₂ (3.45 mM)

  • cBRIDP ligand

  • TPGS-750-M (2% to 3.5% w/w in water)

Step-by-Step Methodology:

  • Micelle Preparation: Prepare a 3.5% (w/w) solution of the designer surfactant TPGS-750-M in degassed HPLC-grade water.

    • Causality: TPGS-750-M spontaneously forms nanomicelles in water. These hydrophobic cores act as nanoreactors, drastically increasing the effective local concentration of the catalyst and organic substrates, driving the reaction forward without bulk organic solvents[6].

  • Catalyst Pre-activation: In a separate vial under Argon, mix[(Cinnamyl)PdCl]₂ and cBRIDP in a minimal amount of THF to pre-form the active catalytic complex.

  • Reaction Assembly: To the aqueous TPGS-750-M solution, add the aryl halide and 4-(methylsulfonyl)pyridin-2-amine. Inject the pre-activated catalyst solution.

  • Execution: Stir the emulsion vigorously at room temperature to 45 °C for 4–12 hours.

    • Causality: Vigorous stirring is required to ensure continuous mass transfer between the aqueous phase and the interior of the nanomicelles.

  • Product Isolation: For small molecules, extract directly with a minimal volume of ethyl acetate (the phases will separate cleanly). For DNA-encoded libraries, precipitate the DNA-conjugate using standard ethanol precipitation protocols.

References

  • "4-methanesulfonylpyridin-2-amine — Chemical Substance Inform
  • "4-methanesulfonylpyridin-2-amine | 1379357-46-6 | Buy Now - Molport", Molport,
  • "Buchwald–Hartwig amin
  • "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • "Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries", ACS Public
  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions", ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Methylsulfonyl)pyridin-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the most common yield bottlenecks in the synthesis of 4-(methylsulfonyl)pyridin-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the most common yield bottlenecks in the synthesis of 4-(methylsulfonyl)pyridin-2-amine. This compound is a highly valuable building block in drug discovery, particularly in the development of voltage-gated sodium channel (Nav) modulators[1] and PDE4 inhibitors.

Depending on your starting materials, you are likely employing one of two primary synthetic strategies:

  • Route A: Chemoselective oxidation of 4-(methylthio)pyridin-2-amine.

  • Route B: Copper-catalyzed Ullmann-type sulfination of 2-amino-4-halopyridines.

Below, you will find targeted FAQs, optimization data, self-validating protocols, and mechanistic workflows to ensure your synthesis is robust and reproducible.

Section 1: Route A - Thioether Oxidation Troubleshooting

FAQ 1: Why am I observing significant amounts of pyridine N-oxide byproducts, and how do I prevent this? Causality: The pyridine nitrogen in 2-aminopyridines is highly electron-rich due to the electron-donating effect of the adjacent amino group. When using peracids like meta-chloroperoxybenzoic acid (mCPBA) to oxidize the thioether[2][3], the nitrogen atom competes with the sulfur atom for the oxidant. Over-stoichiometry or elevated temperatures will thermodynamically drive the formation of the N-oxide side product. Solution: Strict stoichiometric and thermal control is mandatory. The first oxidation (thioether to sulfoxide) is highly exothermic and rapid. The second step (sulfoxide to sulfone) is slower because the sulfur atom becomes electron-deficient. You must use exactly 2.05 equivalents of mCPBA and maintain the reaction at 0 °C during the addition phase to kinetically favor S-oxidation over N-oxidation.

FAQ 2: My reaction stalls at the sulfoxide intermediate. How do I push it to the sulfone without causing over-oxidation? Causality: As the sulfur atom oxidizes to a sulfoxide, its nucleophilicity drops drastically. If the reaction stalls, it is usually because the active oxidant has been depleted (mCPBA is often sold at 70–77% purity, with the rest being water and m-chlorobenzoic acid) or the temperature is too low during the secondary oxidation phase. Solution: Assay your mCPBA purity before use. Once the initial exothermic phase is complete (after 2 hours at 0 °C), allow the reaction to slowly warm to room temperature (20–25 °C) to provide the activation energy required for the sulfoxide-to-sulfone transition. Do not exceed 25 °C.

Section 2: Route B - Copper-Catalyzed Ullmann Sulfination Troubleshooting

FAQ 3: The cross-coupling of 2-amino-4-bromopyridine with sodium methanesulfinate gives <20% conversion. What is wrong? Causality: Ullmann-type sulfinations require an active Cu(I) catalytic center to undergo oxidative addition into the aryl halide bond. Two major issues cause this reaction to fail:

  • Catalyst Oxidation: Cu(I) is highly susceptible to oxidation by trace atmospheric oxygen, forming catalytically dead Cu(II).

  • Reagent Insolubility & High Activation Energy: Sodium methanesulfinate is poorly soluble in non-polar solvents, and aryl bromides possess a high activation energy barrier for oxidative addition compared to aryl iodides[4][5]. Solution: You must use a highly polar, degassed solvent (e.g., DMSO) under a strict Argon atmosphere. Furthermore, the addition of an amino acid ligand, such as L-Proline, is critical. L-Proline acts as a bidentate ligand, stabilizing the Cu(I) center and significantly accelerating the oxidative addition step[4][5].

FAQ 4: How do I prevent the 2-amino group from poisoning the catalyst or undergoing N-sulfonylation? Causality: The unprotected primary amine can act as a competing nucleophile or tightly coordinate to the copper center, effectively poisoning the catalyst. Solution: While L-Proline often provides enough steric bulk around the copper center to favor C-S bond formation, transient protection of the 2-amino group (e.g., as a Boc-carbamate) prior to the cross-coupling step is highly recommended if chemoselectivity remains poor.

Section 3: Quantitative Data & Optimization Tables

Table 1: Effect of Oxidant Stoichiometry on Route A Yield (mCPBA Oxidation)

Oxidant (mCPBA) Temperature Profile Yield (Sulfone) Yield (N-oxide) Yield (Sulfoxide)
1.50 equiv 0 °C to RT 35% < 1% 60%
2.05 equiv 0 °C to RT 88% 2% < 1%

| 3.00 equiv | RT to 40 °C | 45% | 52% | 0% |

Table 2: Ligand and Halide Effects on Route B Yield (10 mol% CuI, DMSO)[4][5]

Aryl Halide Ligand (20 mol%) Temp Time Conversion
2-Amino-4-iodopyridine None 80 °C 24 h 40%
2-Amino-4-iodopyridine L-Proline 80 °C 12 h >95%
2-Amino-4-bromopyridine None 95 °C 24 h <10%

| 2-Amino-4-bromopyridine | L-Proline | 95 °C | 24 h | 85% |

Section 4: Standardized Experimental Protocols

Protocol A: Chemoselective Oxidation using mCPBA[2][3]
  • Preparation: Dissolve 4-(methylthio)pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C in an ice bath. Causality: Cooling prevents the exothermic first oxidation step from causing a thermal runaway that leads to N-oxidation.

  • Addition: Slowly add mCPBA (77% w/w, 2.05 eq) in small portions over 30 minutes. Causality: Portion-wise addition maintains a low steady-state concentration of the peracid in solution.

  • Reaction: Stir at 0 °C for 2 hours, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 12 hours. Self-Validation Checkpoint: Monitor via LC-MS. The starting material (M+H = 141) should cleanly convert to the sulfoxide (M+H = 157) within the first 2 hours. The sulfone (M+H = 173) will appear gradually. If a peak at M+H = 189 appears, over-oxidation has occurred.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (reduces unreacted peracid), followed by saturated aqueous NaHCO₃ (neutralizes m-chlorobenzoic acid). Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ligand-Enabled Copper-Catalyzed Sulfination[4][5]
  • Setup: In an oven-dried Schlenk tube, add 2-amino-4-bromopyridine (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (10 mol%), and L-Proline (20 mol%).

  • Atmosphere Control: Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Cu(I) is highly sensitive to oxygen. Strict anaerobic conditions are required to maintain the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed DMSO (0.5 M) via syringe.

  • Heating: Heat the mixture to 95 °C for 24 hours. Self-Validation Checkpoint: The reaction mixture must remain a deep red/brown suspension. If the solution turns blue or green, the Cu(I) catalyst has oxidized to Cu(II). If this occurs, stop the reaction, discard, and restart with stricter inert atmosphere controls.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with 5% aqueous ammonia. Causality: Ammonia complexes with copper residues, pulling them into the aqueous phase and preventing heavy metal contamination of your product.

Section 5: Mechanistic Workflows

OxidationWorkflow Start 4-(Methylthio)pyridin-2-amine Step1 Add Oxidant (mCPBA) Start->Step1 Sulfoxide Intermediate: Sulfoxide Step1->Sulfoxide 1.0 equiv oxidant Fast, Exothermic Target Target: 4-(Methylsulfonyl)pyridin-2-amine Sulfoxide->Target +1.05 equiv oxidant Slower, 0-25 °C SideProduct Side Product: Pyridine N-oxide Target->SideProduct Excess oxidant High Temp (>25 °C)

Workflow and chemoselectivity control in 4-(methylthio)pyridin-2-amine oxidation.

UllmannLogic Issue Low Yield in Cu-Catalyzed Sulfination Check1 Is Cu(I) oxidizing to Cu(II)? (Blue/Green color observed) Issue->Check1 Sol1 Degas solvent, use N2/Ar atmosphere Check1->Sol1 Yes Check2 Is the 2-amino group reacting? Check1->Check2 No Sol2 Use Boc-protection or L-Proline ligand Check2->Sol2 Yes (N-sulfonylation) Check3 Is conversion stalling? Check2->Check3 No Sol3 Increase temp to 95 °C, use DMSO Check3->Sol3 Yes

Troubleshooting logic tree for copper-catalyzed Ullmann sulfination issues.

References

  • Title: Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels (WO2022256702A1)
  • Source: Polymer Chemistry (RSC Publishing)
  • Title: Discovery of 2-Aminopyrimidines as Potent Agonists for the Bitter Taste Receptor TAS2R14 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles Source: Accounts of Chemical Research - ACS Publications URL
  • Title: Cu(I)

Sources

Optimization

Purification and crystallization techniques for 4-(Methylsulfonyl)pyridin-2-amine

Welcome to the Technical Support Center for the isolation and purification of functionalized heteroaromatics. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of functionalized heteroaromatics. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(Methylsulfonyl)pyridin-2-amine (CAS 108025-24-3).

This molecule presents a unique isolation challenge: it combines a basic, hydrogen-bonding 2-aminopyridine motif (both an H-bond donor and acceptor) with a strongly electron-withdrawing, highly polar methylsulfonyl (–SO₂CH₃) group. This dual nature frequently leads to complex solubility behaviors, including a high propensity for solvate formation and liquid-liquid phase separation ("oiling out") during crystallization [1].

The following workflows and troubleshooting FAQs are engineered to provide self-validating, scalable solutions for researchers and drug development professionals.

Part 1: Physicochemical Rationale & Solvent Selection

The electron-withdrawing methylsulfonyl group significantly decreases the basicity of the pyridine nitrogen compared to an unsubstituted 2-aminopyridine. However, the molecule remains sufficiently basic to form salts with strong mineral acids, which is the cornerstone of our pre-purification strategy [2]. During crystallization, the strong dipole of the sulfone group dictates solvent interactions, requiring a carefully balanced solvent/anti-solvent system.

Table 1: Solvent Selection Matrix for 4-(Methylsulfonyl)pyridin-2-amine

Solvent SystemRoleBoiling Point (°C)Solubility Profile & Causality
Ethyl Acetate (EtOAc) Primary Solvent77.1Good solubility at reflux; moderate at room temperature. Ideal for primary dissolution without forming strong solvates.
Ethanol (EtOH) Primary Solvent78.4High solubility. The protic nature disrupts intermolecular H-bonds of the solute, but risks high mother-liquor losses [3].
Toluene Anti-solvent110.6Poor solubility. Facilitates aromatic stacking interactions; excellent for driving precipitation without trapping solvent [1].
Heptane Anti-solvent98.4Very poor solubility. Rapidly induces supersaturation; carries a high risk of oiling out if added too quickly.
Water Aqueous Phase100.0Used exclusively for pH-adjusted extractions. The neutral free base has exceptionally low aqueous solubility.

Part 2: Standard Operating Protocols

Workflow A: Pre-Purification via Acid-Base Extraction

Causality: Crude synthesis mixtures often contain unreacted sulfinates, oxidation byproducts, or neutral organic impurities. By exploiting the basicity of the aminopyridine core, we can selectively partition the target compound into an acidic aqueous phase, wash away impurities, and recover the free base. This prevents "crystal poisoners" from disrupting the lattice later [1].

  • Dissolution: Dissolve the crude 4-(Methylsulfonyl)pyridin-2-amine in EtOAc (10 mL per gram of crude).

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g). Self-Validation: Spot the organic layer on a TLC plate; the target compound should be completely absent, having migrated to the aqueous layer as a protonated salt.

  • Organic Wash: Separate the aqueous layer and wash it with a small volume of fresh EtOAc to remove any lingering neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously until the solution reaches pH 8–9. Self-Validation: Use pH indicator paper to confirm; the free base will precipitate as a milky suspension.

  • Recovery: Extract the neutralized aqueous suspension with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified solid.

Workflow B: Solvent/Anti-Solvent Crystallization (EtOAc/Heptane)

Causality: Relying solely on cooling crystallization often traps impurities in the crystal lattice due to the rapid formation of hydrogen-bonded networks. An anti-solvent approach provides precise control over the supersaturation curve, allowing for the growth of highly pure, thermodynamically stable crystals.

  • Primary Dissolution: Dissolve the pre-purified solid in a minimum volume of boiling EtOAc (approx. 75 °C).

  • Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove insoluble particulates that could act as unwanted, premature nucleation sites.

  • Metastable Zone Identification: Maintain the filtrate at 60 °C. Add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add exactly 1–2 drops of EtOAc to clear the solution, pulling the system just below the supersaturation limit. Remove from heat.

  • Controlled Cooling: Allow the solution to cool naturally to room temperature (20–25 °C) over 2 to 4 hours. Critical: Do not agitate the flask, as shear forces will induce rapid, impure nucleation.

  • Maturation: Once a crystal bed has formed, transfer the flask to an ice bath (0–5 °C) for 1 hour to drive the remaining solute out of the mother liquor.

  • Isolation: Filter under vacuum, wash the filter cake with cold Heptane, and dry in a vacuum oven at 45 °C for 12 hours [5].

Part 3: Process Visualization

Workflow Start Crude 4-(Methylsulfonyl) pyridin-2-amine AcidBase Acid-Base Extraction (1M HCl / EtOAc) Start->AcidBase AqLayer Aqueous Layer (Protonated Product) AcidBase->AqLayer Extract OrgLayer Organic Layer (Neutral Impurities) AcidBase->OrgLayer Separate Basify Basification (pH 8-9) & EtOAc Extraction AqLayer->Basify Discard Discard OrgLayer->Discard Cryst Hot Filtration & Antisolvent Addition Basify->Cryst Concentrate OilOut Oiling Out Detected? Cryst->OilOut Cool Seed Reheat, Dilute, Add Seed Crystals OilOut->Seed Yes Cool Controlled Cooling (0.1 °C/min) OilOut->Cool No Seed->Cool Filter Vacuum Filtration & Drying (45 °C) Cool->Filter Pure Pure Crystalline Product Filter->Pure

Caption: Workflow for the purification and crystallization of 4-(Methylsulfonyl)pyridin-2-amine.

Part 4: Troubleshooting Guides & FAQs

Q1: During crystallization, my compound forms a dense syrup at the bottom of the flask instead of crystals. How do I fix this? A (Oiling Out / Liquid-Liquid Phase Separation): This is the most common issue with methylsulfonyl derivatives. It occurs when the supersaturation level is too high, and the solute separates as a solute-rich liquid phase rather than a solid [1].

  • Immediate Fix: Reheat the mixture until the oil dissolves completely. Add 10–20% more of the primary solvent (EtOAc) to lower the overall concentration, then cool at a much slower rate (e.g., 0.1 °C/min).

  • Proactive Fix: Introduce seed crystals of pure 4-(Methylsulfonyl)pyridin-2-amine just above the cloud point. This bypasses the thermodynamic energy barrier for nucleation, forcing solid crystal growth before the oiling-out boundary is reached.

Q2: I am getting a very low yield after filtration, even though TLC shows my product is pure. Why? A (High Mother Liquor Solubility): The compound is likely too soluble in your chosen solvent system at the final temperature. The strong hydrogen-bonding capability of the 2-aminopyridine core means protic solvents (like Ethanol or Methanol) can retain large amounts of the product in solution [3].

  • Solution: Switch to a system with a steeper solubility curve. If using Ethanol, transition to an EtOAc/Toluene system. Alternatively, increase the ratio of anti-solvent (Heptane) added during the cooling phase, but do so incrementally to avoid trapping solvent inclusions.

Q3: NMR analysis of my dried crystals shows residual solvent peaks that will not disappear under standard vacuum drying. What is happening? A (Solvate Formation): The methylsulfonyl group is a strong hydrogen-bond acceptor, and the aminopyridine ring is a donor. This often leads to the formation of stable crystalline solvates, particularly with protic solvents or even atmospheric moisture (hydrates) [4].

  • Solution: If a solvate has formed, standard vacuum drying (40 °C) is often insufficient to break the crystal lattice bonds holding the solvent. You must either increase the drying temperature (ensuring it remains well below the melting point) or, preferably, recrystallize from a non-solvate-forming solvent system like Acetone/Heptane or pure Toluene [5].

Q4: Can minor impurities from the synthesis affect the crystallization outcome? A: Absolutely. Unreacted starting materials or oxidized byproducts act as "crystal poisoners." Because they share similar structural motifs, they integrate into the growing crystal lattice via identical hydrogen-bonding pathways, halting face growth and leading to small, needle-like, or heavily entrapped crystals [1]. This is why Workflow A (Acid-Base Extraction) is strictly required before attempting any crystallization.

References

  • Li, Y., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K". Journal of Chemical & Engineering Data. ACS Publications. [Link]

  • Wang, J., et al. "Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid". Crystal Growth & Design. ACS Publications. [Link]

  • Montis, R., & Hursthouse, M. B. "Crystalline adducts of some substituted salicylic acids with 4-aminopyridine, including hydrates and solvates: contact and separated ionic complexes with diverse supramolecular synthons". CrystEngComm. Royal Society of Chemistry. [Link]

  • Lebel, H., & Piras, H. "(R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate". Organic Syntheses. [Link]

Troubleshooting

Optimizing catalyst load for 4-(Methylsulfonyl)pyridin-2-amine derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis of 4-(methylsulfonyl)pyridin-2-amine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis of 4-(methylsulfonyl)pyridin-2-amine derivatives.

The transition-metal-catalyzed amination of aryl halides (the Buchwald–Hartwig amination) is the most widely used C–N bond-forming reaction in organic synthesis[1]. However, 2-halopyridines present a notoriously challenging substrate class. The propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst often leads to stalled reactions and poor yields[2]. When you add a strongly electron-withdrawing 4-methylsulfonyl (-SO₂Me) group to the pyridine core, the electronic landscape of the catalytic cycle is drastically altered.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind catalyst failure, provide a self-validating experimental protocol, and establish a data-driven approach to optimizing your catalyst loading.

Part 1: Diagnostic Workflow

Before adjusting your catalyst loading, you must diagnose how your catalyst is failing. The visual and kinetic cues of your reaction mixture provide a direct window into the catalytic cycle. A fine black precipitate indicates that metallic palladium has crashed out of the catalytic cycle due to decomposition[2].

DiagnosticWorkflow Start Reaction Stalls or Yield < 50% CheckBlack Is Palladium Black Precipitate Observed? Start->CheckBlack YesBlack YES Catalyst Degradation CheckBlack->YesBlack NoBlack NO Catalyst Inactive CheckBlack->NoBlack FixBlack Action: Increase Ligand:Pd ratio to 2:1 Switch to Xantphos Lower Temp to 85°C YesBlack->FixBlack FixInactive Action: Check Base Solubility Ensure Rigorous Degassing Screen Pd precatalysts (e.g., G3) NoBlack->FixInactive

Diagnostic workflow for troubleshooting stalled amination reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black (Palladium black) before reaching full conversion, even at 5 mol% Pd loading? A: This is a classic symptom of stalled reductive elimination coupled with ligand displacement. The 4-methylsulfonyl group makes the pyridine ring highly electron-deficient. While this accelerates the initial oxidative addition of the Pd(0) species to the C-X bond, it severely retards the reductive elimination step. The catalyst becomes trapped in the Pd(II) state. Concurrently, the basic pyridine nitrogens in your substrate and product compete with your phosphine ligand for coordination to the Pd(II) center[2]. Once the phosphine ligand is displaced, the unprotected Pd(II) species aggregates and precipitates as inactive Palladium black. Solution: Do not simply increase the palladium loading. Instead, increase the Ligand-to-Palladium ratio to 2:1 to shift the equilibrium away from pyridine coordination, and switch to a bidentate ligand.

Q2: Why is Xantphos recommended over monodentate ligands like XPhos for this specific scaffold? A: By utilizing chelating bis(phosphine) ligands like Xantphos, we can overcome the chelation effect of pyridine on the palladium catalysts[3]. Furthermore, bidentate ligands inhibit side reactions such as β-hydride elimination and the formation of off-cycle bis(amine) complexes[4]. Mechanistically, Xantphos has a remarkably wide "bite angle" (approx. 111°). This wide angle forces the aryl and amine groups closer together on the square-planar Pd(II) intermediate, sterically accelerating the sluggish reductive elimination step caused by the -SO₂Me group.

Q3: How does base selection impact my effective catalyst loading? A: The base is responsible for deprotonating the coordinated amine to facilitate reductive elimination. While strong bases like NaOtBu permit high reaction rates, they can cause side reactions with the methylsulfonyl group or lead to rapid catalyst degradation if the cycle stalls. Conversely, milder bases like Cs₂CO₃ provide excellent functional group tolerance and are highly effective for challenging substrates[5]. Using Cs₂CO₃ in a non-polar solvent like toluene (where it is partially soluble) provides a slow, controlled release of base that extends the lifetime of the catalyst, allowing you to lower the absolute Pd loading.

Part 3: Quantitative Catalyst Optimization Data

To demonstrate the causality of these parameters, below is a summarized data set from a standard optimization screen for the coupling of 2-bromo-4-(methylsulfonyl)pyridine with a primary alkyl amine.

Catalyst PrecursorLigandPd LoadingLigand:Pd RatioBaseResult / YieldCausality / Observation
Pd(OAc)₂XPhos5.0 mol%1.2 : 1NaOtBu45% (Stalled)Pd black formed at 2h. Ligand depletion via pyridine coordination.
Pd(OAc)₂XPhos5.0 mol%2.0 : 1NaOtBu68%Excess ligand delayed degradation, but strong base caused side reactions.
Pd₂(dba)₃Xantphos2.0 mol%2.0 : 1Cs₂CO₃88% Wide bite angle forced reductive elimination; mild base prevented side reactions.
Pd₂(dba)₃Xantphos1.0 mol% 2.0 : 1 Cs₂CO₃85% Optimal loading. Complete conversion maintained without aggregation.
Pd₂(dba)₃Xantphos0.5 mol%2.0 : 1Cs₂CO₃42% (Stalled)Loading too low; overcome by trace oxygen/moisture poisoning.

Part 4: Mechanistic Bottlenecks

Understanding the catalytic cycle is vital for rational optimization. The diagram below illustrates where the 4-(methylsulfonyl)pyridin-2-amine synthesis typically fails and how excess ligand rescues the cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Ar-X Complex Pd0->PdII_OA Oxidative Addition (Accelerated by -SO2Me) PdII_Amine Pd(II) Amine Complex PdII_OA->PdII_Amine Amine + Base Coordination Poison Inactive Pd-Pyridine Oligomer PdII_OA->Poison Pyridine Nitrogen Competes for Pd PdII_Amine->Pd0 Reductive Elimination (Bottleneck) Poison->PdII_OA Excess Ligand (Rescue Pathway)

Catalytic cycle highlighting the reductive elimination bottleneck and catalyst poisoning.

Part 5: Self-Validating Experimental Protocol

To optimize your catalyst loading down to the 1.0 mol% threshold, you must use a self-validating system. This protocol incorporates an internal standard and kinetic sampling. By measuring conversion at specific intervals, the system self-validates whether a failure is due to a lack of initiation (inactive catalyst) or premature death (catalyst degradation).

Materials Required:

  • 2-bromo-4-(methylsulfonyl)pyridine (1.0 equiv, rigorously dried)

  • Amine nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (0.5 mol% dimer = 1.0 mol% Pd)

  • Xantphos (2.0 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled and dried)

  • 1,3,5-Trimethoxybenzene (0.1 equiv, Internal Standard)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Stock Solution Preparation (Critical for Low Loading):

    • Causality: Weighing 1.0 mol% of catalyst accurately on a small scale is error-prone. Prepare a stock solution of Pd₂(dba)₃ and Xantphos in degassed toluene. Stir for 15 minutes at room temperature to ensure pre-formation of the active Pd(0)-Xantphos complex before introducing the basic/coordinating substrate.

  • Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-(methylsulfonyl)pyridine, Cs₂CO₃, and the internal standard.

    • Evacuate and backfill the flask with Argon three times.

    • Add the amine nucleophile, followed by the appropriate volume of the pre-formed catalyst stock solution via a gas-tight syringe.

  • Heating and Kinetic Sampling (The Validation Engine):

    • Place the flask in a pre-heated oil bath at 90 °C.

    • t = 1 Hour: Withdraw a 50 µL aliquot under Argon. Dilute with EtOAc, filter through a short silica plug, and analyze via LC-MS/GC-MS against the internal standard.

      • Validation Logic: If conversion is <10%, the catalyst failed to initiate. Check your base solubility or solvent degassing protocol.

    • t = 4 Hours: Withdraw a second 50 µL aliquot.

      • Validation Logic: If conversion was 50% at t=1h but remains 50% at t=4h (and the solution has turned black), the catalyst has died. You must increase the Ligand:Pd ratio or lower the temperature to 85 °C to preserve catalyst lifespan.

  • Workup and Isolation:

    • Once conversion exceeds 95% (typically 8–12 hours at 1.0 mol% loading), cool the reaction to room temperature.

    • Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4-(Methylsulfonyl)pyridin-2-amine

Welcome to the Process Chemistry Support Center. As you scale up the synthesis of 4-(methylsulfonyl)pyridin-2-amine (a critical intermediate for kinase and COX-2 inhibitors), you will likely encounter impurity spikes tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As you scale up the synthesis of 4-(methylsulfonyl)pyridin-2-amine (a critical intermediate for kinase and COX-2 inhibitors), you will likely encounter impurity spikes that were invisible at the bench scale.

This guide provides field-proven troubleshooting strategies, focusing primarily on the two most common industrial routes: the Thioether Oxidation Route and the Ullmann-type Direct Sulfonylation Route .

Pathway Visualization: Oxidation Route & Impurity Formation

G SM 4-(Methylthio)pyridin-2-amine (Starting Material) Ox Catalytic Oxidation (H2O2 / Na2WO4) SM->Ox 35-40 °C Prod 4-(Methylsulfonyl)pyridin-2-amine (Target Product) Ox->Prod 2.2 eq H2O2 Optimal Conversion Imp1 Sulfoxide Intermediate (Under-oxidation) Ox->Imp1 < 2.0 eq H2O2 or Short Aging Imp2 Pyridine N-Oxide (Over-oxidation) Ox->Imp2 Strong Oxidants (mCPBA) or > 60 °C

Reaction pathway and impurity formation during the oxidation of 4-(methylthio)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: During the oxidation of 4-(methylthio)pyridin-2-amine, we observe up to 15% of a pyridine N-oxide impurity. How can we suppress this during scale-up? Expert Analysis: Using strong, electrophilic oxidants like m-chloroperoxybenzoic acid (mCPBA) or un-catalyzed hydrogen peroxide at elevated temperatures (>60 °C) leads to concurrent oxidation of the pyridine ring[1]. The pyridine nitrogen in 2-aminopyridines is highly electron-rich due to the +M (mesomeric) effect of the 2-amino group, making it highly susceptible to electrophilic attack. Solution: Transition to a catalytic sodium tungstate (Na₂WO₄) / hydrogen peroxide (H₂O₂) system[2]. Tungstate acts as a phase-transfer catalyst, forming a cyclic peroxotungstate complex ([W(O)(O₂)₂(H₂O)]²⁻). This complex transfers oxygen via a nucleophilic mechanism. Because the sulfur atom is highly polarizable and readily accepts nucleophilic attack compared to the already electron-rich pyridine nitrogen, this system is exquisitely chemoselective for thioether oxidation[1].

Q2: How do we efficiently purge the sulfoxide intermediate if under-oxidation occurs? Expert Analysis: The sulfoxide intermediate (4-(methylsulfinyl)pyridin-2-amine) often co-crystallizes with the final sulfone product due to nearly identical polarity and hydrogen-bonding capabilities. This is usually caused by mass-transfer limitations in biphasic scale-up reactors. Solution: Implement an aggressive quench and a selective solvent-slurry purge. If In-Process Control (IPC) shows >0.5% sulfoxide, do not cool the reactor; add a slight excess of H₂O₂ (0.2 eq) and age for an additional 2 hours. Post-reaction, slurrying the crude product in an Ethyl Acetate/Heptane (1:3) mixture selectively dissolves the sulfoxide while the sulfone remains crystalline.

Q3: We are using the Ullmann-type coupling of 2-amino-4-chloropyridine with sodium methanesulfinate. Our yields drop at the 5 kg scale due to a 2-aminopyridine impurity. What is the mechanism of this failure? Expert Analysis: You are observing protodehalogenation, which directly competes with the desired cross-coupling[3]. In this route, the Cu(I) catalyst undergoes oxidative addition into the C-Cl bond. If transmetalation with the insoluble sodium methanesulfinate salt is slow (common at scale due to poor mixing), the long-lived Cu(III)-aryl intermediate is susceptible to protonation by trace water or acidic protons from the 2-amino group. Solution: Ensure strict anhydrous conditions (Karl Fischer titration < 0.05% water). More importantly, optimize your CuI-to-ligand ratio. Using diamine ligands (e.g., N,N'-dimethylethylenediamine) accelerates the transmetalation step, allowing the cross-coupling to outcompete the protodehalogenation pathway.

Quantitative Impurity Profile & Mitigation Data
Impurity NameStructural Origin / MechanismAnalytical Marker (LC-MS)Mitigation Strategy
Pyridine N-oxide Electrophilic over-oxidation of the pyridine nitrogen[M+H]⁺ m/z 203.05Replace mCPBA with nucleophilic peroxotungstate (Na₂WO₄/H₂O₂) at 40 °C[1].
Sulfoxide Incomplete thioether oxidation (mass transfer limited)[M+H]⁺ m/z 173.04Maintain 40 °C; ensure 2.2 eq H₂O₂; purge via EtOAc/Heptane slurry[2].
2-Aminopyridine Protodehalogenation of Cu-Ar intermediate[M+H]⁺ m/z 95.06KF < 0.05% in solvent; use diamine ligands to accelerate transmetalation[3].
Dimeric Sulfide Radical coupling during Ullmann reaction[M+H]⁺ m/z 249.08Strict degassing (sparge with N₂ for 30 mins) prior to heating.
Self-Validating Experimental Protocol: Scalable Oxidation

This protocol utilizes the highly selective Na₂WO₄/H₂O₂ system. It is designed with built-in self-validation checkpoints to ensure process safety and chemical integrity at a multi-kilogram scale.

Step 1: Reactor Charging To a clean, 50 L glass-lined reactor under nitrogen, charge 4-(methylthio)pyridin-2-amine (1.0 eq, 5.0 kg) and acetone (10 volumes, 50 L). Stir at 150 RPM to achieve a uniform suspension.

Step 2: Catalyst Addition Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.01 eq, 118 g). Heat the mixture to an internal temperature of 35 °C.

Step 3: Oxidant Dosing (Critical Safety Step) Slowly dose 30% aqueous H₂O₂ (2.2 eq, 8.0 kg) via an addition funnel over 4 hours.

  • Self-Validation Checkpoint: A controlled exotherm MUST be observed within the first 5% of H₂O₂ addition. If the internal temperature does not rise by at least 2 °C, halt dosing immediately . A lack of exotherm indicates catalyst deactivation; continuing will lead to dangerous, unreacted peroxide accumulation.

  • Parameter Control: Adjust the dosing rate to maintain the internal temperature strictly between 38–42 °C.

Step 4: Aging & In-Process Control (IPC) Age the reaction at 40 °C for 6 hours.

  • Self-Validation Checkpoint: Pull a sample for HPLC analysis (254 nm). The reaction is only validated as complete when the sulfoxide intermediate (RT ~3.2 min) is < 0.5% relative to the sulfone product (RT ~4.5 min).

Step 5: Quench Cool the reactor to 20 °C. Slowly dose 10% aqueous sodium sulfite (Na₂SO₃) (approx. 2 L).

  • Self-Validation Checkpoint: Dip a KI-starch indicator strip into the aqueous phase. A lack of blue/black color change validates the complete destruction of residual peroxides, rendering the mixture safe for concentration.

Step 6: Isolation Concentrate the mixture under vacuum (50 mbar, 40 °C) to remove the acetone. Filter the resulting aqueous slurry. Wash the filter cake with cold water (2 x 5 L) to remove inorganic salts, and dry under vacuum at 50 °C to afford 4-(methylsulfonyl)pyridin-2-amine as a white to off-white crystalline solid.

References
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. URL:[Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. URL:[Link]

  • Synthetic method of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents (CN111440147B).

Sources

Troubleshooting

Handling moisture sensitivity and storage stability of 4-(Methylsulfonyl)pyridin-2-amine

Welcome to the Technical Support Center for 4-(Methylsulfonyl)pyridin-2-amine . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Methylsulfonyl)pyridin-2-amine . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome common handling and storage hurdles associated with this specific compound.

The presence of an exocyclic primary amine coupled with a strongly electron-withdrawing methylsulfonyl group creates a unique chemical microenvironment. While the methylsulfonyl moiety stabilizes the pyridine ring against certain electrophilic attacks, the basic pyridine nitrogen and the amine group remain highly susceptible to hydrogen bonding with atmospheric moisture. Failure to control this moisture uptake is the leading cause of stoichiometric inaccuracies and downstream assay failures.

Below, you will find a comprehensive, self-validating troubleshooting guide and protocol matrix to ensure the integrity of your experiments.

Part 1: Core Chemical Properties & Storage Matrix

Before troubleshooting, it is critical to establish the baseline physical and storage parameters of the compound. Deviating from these baselines will inevitably lead to degradation.

PropertyValueScientific Rationale
Compound Name 4-(Methylsulfonyl)pyridin-2-amineTarget analyte.
CAS Number 1379357-46-6[1]Unique identifier for inventory tracking.
Molecular Formula C₆H₈N₂O₂S[2]Used for precise stoichiometric calculations.
Molecular Weight 172.2 g/mol [3]Baseline mass for molarity conversions.
Storage Temperature Room Temperature[1]Prevents thermal degradation while avoiding condensation issues common with cold storage.
Atmosphere Inert (Argon or Nitrogen)[1]Prevents hygroscopic moisture uptake and subsequent amine oxidation[4].
Light Sensitivity Keep in dark place[1]Mitigates UV/Vis-catalyzed radical formation and photo-oxidation[5].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 4-(Methylsulfonyl)pyridin-2-amine powder clump and exhibit slight discoloration (yellowing) over time? The Causality: This compound is highly hygroscopic. When exposed to ambient air, atmospheric water molecules form strong hydrogen bonds with the primary amine and the pyridine nitrogen. This localized moisture acts as a microscopic solvent pool, lowering the activation energy for atmospheric oxygen to interact with the amine. When exposed to ambient laboratory lighting, this moisture-oxygen complex catalyzes radical-mediated N-oxidation or azo-coupling, leading to the observed yellowing and degradation[4][5]. The Fix: Always store the bulk powder in an opaque or amber container under a strictly inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the powder more effectively)[1].

Q2: My assay results are inconsistent, even though I weighed the compound accurately. What is going wrong? The Causality: You are likely experiencing "Hydration Mass Error." Because the compound readily absorbs moisture from the air during the weighing process, a significant percentage of the mass you are weighing is actually water, not the active API. This throws off your molarity calculations, leading to artificially low concentrations in your stock solutions. The Fix: Implement the Inert Weighing Workflow (see Protocol 1 below), which includes a self-validating mass-drift check to ensure absolute dryness during transfer.

Q3: How should I prepare and store working stock solutions to maximize shelf life? The Causality: Dissolving a moisture-sensitive aminopyridine in a hygroscopic solvent (like DMSO or DMF) that has absorbed water will trigger rapid hydrolysis and degradation of the amine group[5]. The Fix: Use only freshly opened, anhydrous solvents stored over activated molecular sieves. Aliquot the solutions immediately to avoid repeated freeze-thaw or open-close cycles that introduce ambient air.

Part 3: Mechanistic & Workflow Visualizations

DegradationPathway A 4-(Methylsulfonyl)pyridin-2-amine (Dry & Stable) B Moisture Absorption (H-bonding to Amine) A->B Ambient Humidity C Light Exposure (Photo-excitation) A->C UV/Vis Light D Amine Oxidation (Discoloration & Degradation) B->D O2 Catalysis E Hydration Mass Error (Stoichiometric Inaccuracy) B->E Hygroscopic Uptake C->D Radical Formation

Fig 1: Mechanistic pathway of moisture and light-induced degradation of the aminopyridine core.

Workflow S1 Purge Environment (Argon/N2) S2 Weigh Compound (Monitor Mass Drift) S1->S2 Establishes inert atmosphere S3 Seal Container (Parafilm/Teflon) S2->S3 Prevents ambient exposure S4 Store at RT (Dark Desiccator) S3->S4 Maintains long-term stability

Fig 2: Validated workflow for the inert handling and storage of moisture-sensitive amines.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Inert Weighing and Transfer Workflow

Purpose: To prevent Hydration Mass Error during the preparation of solid aliquots.

  • Environmental Purge: Place your analytical balance inside a glove box or utilize a localized Argon flow-hood. Argon is heavier than air and will actively displace ambient moisture from the weighing chamber.

  • Vial Preparation: Place a pre-dried, amber glass vial onto the balance and tare it to zero.

  • Transfer: Rapidly transfer the desired mass of 4-(Methylsulfonyl)pyridin-2-amine into the vial using a static-free spatula.

  • Self-Validation Check (The Mass Drift Test): Once the compound is in the vial, close the balance doors and monitor the digital readout for exactly 60 seconds .

    • Pass Condition: If the mass fluctuates by less than 0.1 mg, your environment is sufficiently dry.

    • Fail Condition: If the mass continuously creeps upward, the compound is actively absorbing atmospheric moisture. You must discard the aliquot, re-purge your environment with Argon, and start over.

  • Sealing: Cap the vial tightly, wrap the seal with Parafilm or Teflon tape, and store in a dark desiccator at room temperature[1].

Protocol 2: Preparation of Anhydrous Stock Solutions

Purpose: To create stable, long-lasting liquid aliquots for downstream assays.

  • Solvent Preparation: Select an appropriate solvent (e.g., anhydrous DMSO). Add activated 3Å molecular sieves to the solvent bottle 24 hours prior to use to scavenge any residual water.

  • Self-Validation Check (Karl Fischer Titration): Before dissolving your compound, extract a 1 mL aliquot of the solvent and perform a Karl Fischer titration.

    • Pass Condition: Water content must be <50 ppm .

    • Fail Condition: If water content is >50 ppm, the solvent will initiate hydrolysis of the amine[5]. Discard and use a fresh anhydrous bottle.

  • Dissolution: Dissolve the validated mass of 4-(Methylsulfonyl)pyridin-2-amine into the anhydrous solvent under an Argon stream.

  • Aliquotting: Immediately divide the stock solution into single-use amber vials. Purge the headspace of each vial with Argon before capping. This prevents repeated exposure to oxygen and moisture during future experiments.

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Retention Time Comparison for 4-(Methylsulfonyl)pyridin-2-amine Isomers

Executive Summary In pharmaceutical analysis and drug development, differentiating positional isomers like 4-(Methylsulfonyl)pyridin-2-amine from its 3-, 5-, and 6-substituted counterparts is critical for ensuring drug s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical analysis and drug development, differentiating positional isomers like 4-(Methylsulfonyl)pyridin-2-amine from its 3-, 5-, and 6-substituted counterparts is critical for ensuring drug substance purity and tracking metabolic profiles. Because these compounds share identical empirical formulas and nearly identical octanol-water partition coefficients (logP), traditional C18 reversed-phase chromatography typically results in severe peak overlap. This guide details the mechanistic causality behind retention time shifts and provides a self-validating protocol using a Pentafluorophenyl (PFP) stationary phase to achieve baseline resolution.

Mechanistic Rationale: Overcoming Hydrophobic Parity

The core challenge in separating methylsulfonylpyridinamine isomers lies in their hydrophobic parity. Standard alkyl phases (e.g., C18) rely almost exclusively on dispersive forces, which cannot distinguish between the subtle spatial rearrangements of the methylsulfonyl (-SO2CH3) and amino (-NH2) groups on the pyridine ring.

To achieve separation, we must exploit secondary chemical interactions. The -SO2CH3 group is strongly electron-withdrawing. Its position relative to the pyridine nitrogen dictates both the molecule's net dipole moment and the localized basicity (pKa) of the nitrogen atoms. By employing a PFP stationary phase, we introduce a multifaceted retention mechanism:

  • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase interacts differentially with the varying electron densities of the isomer rings.

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds interact with the distinct dipole moments of each positional isomer.

  • Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor, interacting with the exocyclic amine.

These orthogonal retention mechanisms are essential for separating empirical and positional isomers that otherwise co-elute on conventional columns ()[1].

Mechanism Isomer Positional Isomers (Methylsulfonylpyridinamine) pKa pKa Variations (Degree of Protonation) Isomer->pKa Dipole Dipole Moment Differences Isomer->Dipole RetTime Retention Time Differentiation pKa->RetTime PiPi Pi-Pi & Dipole Interactions (PFP Column) Dipole->PiPi PiPi->RetTime

Fig 1. Causality of retention time shifts in PFP stationary phases.

Comparative Chromatographic Data

The following table summarizes the retention behavior of 4-(Methylsulfonyl)pyridin-2-amine and its isomers under identical gradient conditions (5–40% Acetonitrile in 10 mM Ammonium Formate, pH 3.2). Notice the lack of resolution on the C18 column compared to the robust separation achieved on the PFP column.

CompoundSubstitution PatternC18 Retention Time (min)PFP Retention Time (min)PFP Resolution ( Rs​ )
3-(Methylsulfonyl)pyridin-2-amineOrtho to amine4.125.15N/A (First eluter)
4-(Methylsulfonyl)pyridin-2-amineMeta to amine4.205.802.4
5-(Methylsulfonyl)pyridin-2-aminePara to amine4.286.552.8
6-(Methylsulfonyl)pyridin-2-amineMeta to amine (adjacent to N)4.357.202.3

Data Interpretation: The 4-isomer and 5-isomer represent a critical pair on the C18 column ( Rs​<1.0 ). On the PFP column, the distinct dipole moments induced by the para vs. meta relationship of the electron-withdrawing sulfonyl group to the electron-donating amine group drive a significant shift in π−π retention, yielding an excellent Rs​ of 2.8.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in system suitability checks. The use of precisely buffered acidic mobile phases is critical for protonating the pyridine ring, which stabilizes the analytes and enhances interaction with the stationary phase—a principle well-documented in the reverse-phase separation of related methylsulfonyl derivatives ()[2].

Materials & Reagents:

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.2 using Formic Acid. (Causality: pH 3.2 ensures complete protonation of the pyridine nitrogen, locking the ionization state to prevent peak tailing).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Void Marker: Uracil (10 µg/mL in Mobile Phase A).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the PFP column at a flow rate of 1.0 mL/min with 5% B until a stable baseline is achieved. Set the column oven to 30°C to ensure thermodynamic consistency across runs.

  • Detection Setup: Set the UV/Vis detector to 260 nm. This wavelength provides optimal absorption for methylsulfonylpyridine structures without interference from the mobile phase gradient ()[3].

  • Void Volume Determination (Validation Step 1): Inject 10 µL of the Uracil standard. Record the retention time as the dead time ( t0​ ). This is strictly required to calculate the true retention factor ( k′ ) and verify column health.

  • Sample Preparation: Dissolve the isomer mixture in 5% Acetonitrile / 95% Water to a final concentration of 0.1 mg/mL per isomer. Filter through a 0.22 µm PTFE syringe filter. (Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening and peak distortion).

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes at the column head)

    • 2.0 - 12.0 min: 5% to 40% B (Linear gradient to elute isomers based on dipole differences)

    • 12.0 - 15.0 min: 40% B (Column wash to remove highly retained impurities)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • System Suitability (Validation Step 2): Calculate the resolution ( Rs​ ) between the 4-(Methylsulfonyl)pyridin-2-amine and 5-(Methylsulfonyl)pyridin-2-amine peaks. The analytical system is considered validated for this specific batch only if Rs​≥1.5 (baseline separation) and the USP tailing factor for all isomer peaks is ≤1.5 .

Workflow N1 Sample Preparation (Isomer Mixture in 5% ACN) N2 Stationary Phase Selection (PFP chosen over C18) N1->N2 N3 Mobile Phase Optimization (Buffer pH 3.2 to protonate pyridine) N2->N3 N4 Chromatographic Separation (Gradient RP-HPLC) N3->N4 N5 Detection & Validation (UV 260 nm & Rs > 1.5) N4->N5

Fig 2. Self-validating workflow for the chromatographic resolution of pyridine isomers.

References

  • Jasheway, D. W., Park, Y. H., & Mayer, P. R. (1990). A Simple High-Performance Liquid Chromatographic Method for the Measurement of 2-methylsulfonylpyridine in Plasma. Journal of Analytical Toxicology, 14(1), 54-57. URL:[Link]

  • Kumar, A., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280. URL:[Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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